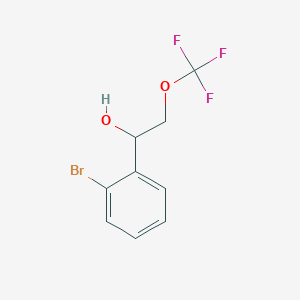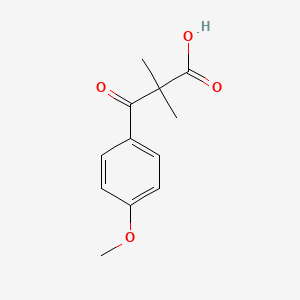
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Methoxycarbonylation: The methoxycarbonyl group is added using reagents like dimethyl carbonate or methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity to biological targets, while the indazole core interacts with enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindazole: Lacks the methoxycarbonyl and carboxylic acid groups.
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-1H-indazole-3-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7FN2O4 |
|---|---|
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
5-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(16)6-4(11)2-3-5-7(6)8(9(14)15)13-12-5/h2-3H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
FYCZRGSOCNGJAK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1C(=NN2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)



![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
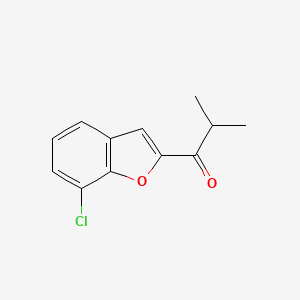
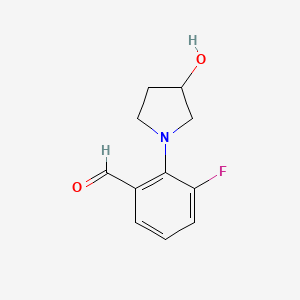
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
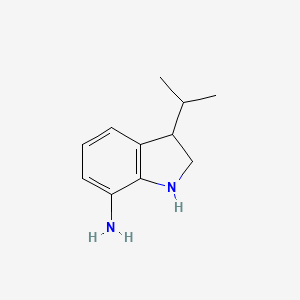
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
